molecular formula C16H16N2O3 B8469354 methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate

methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate

Cat. No.: B8469354
M. Wt: 284.31 g/mol
InChI Key: WGBGOOXJQAFOIN-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is a complex organic compound with the molecular formula C16H18N2O3 This compound is characterized by the presence of an indazole ring, a tetrahydropyran moiety, and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through etherification reactions involving tetrahydropyranyl alcohol and appropriate leaving groups.

    Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and tetrahydropyran moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroindazole derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ethynyl group may also play a role in binding to active sites of enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol
  • Methyl 3-ethynyl-1H-indazole-5-carboxylate
  • 3-ethynyl-1H-indazole-5-carboxylic acid

Uniqueness

Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is unique due to the combination of its structural features, including the indazole ring, ethynyl group, and tetrahydropyran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate

InChI

InChI=1S/C16H16N2O3/c1-3-13-12-10-11(16(19)20-2)7-8-14(12)18(17-13)15-6-4-5-9-21-15/h1,7-8,10,15H,4-6,9H2,2H3

InChI Key

WGBGOOXJQAFOIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=C2C#C)C3CCCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

PTSA (0.99 g; 5.77 mmol; 0.11 eq.) was added to a solution of 3-Ethynyl-1H-indazole-5-carboxylic acid methyl ester (10.1 g; 50.2 mmol; 1.0 eq.) and 3,4-dihydro-2H-pyran (10.5 mL; 116 mmol; 2.3 eq.) in DME (100 mL). The reaction mixture was refluxed for 3 h, then cooled and concentrated. The residue was redissolved in DCM and washed sequentially with NaHCO3 (sat) and NaCl (sat) solutions, dried over magnesium sulfate, filtered and concentrated. The crude was triturated with Et2O to give the title compound as a yellow solid
Name
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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